4'-Chloroacetanilide-13C6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOCFNAWIODMF-CLQMYPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Purity Assessment of 4 Chloroacetanilide 13c6
Strategies for Isotopic Incorporation into the Compound Structure
The foundational step in synthesizing 4'-Chloroacetanilide-13C6 involves the strategic incorporation of the heavy carbon isotope, ¹³C, into the molecular framework. This is primarily achieved by utilizing a precursor molecule that is already enriched with ¹³C at specific or all carbon positions.
Utilization of ¹³C-Enriched Precursors (e.g., 4-chloroaniline-13C6)
The most direct and common strategy for the synthesis of this compound is the use of 4-chloroaniline-13C6 as the starting material. In this precursor, all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope. This ensures that the resulting 4'-Chloroacetanilide (B195516) will carry the isotopic label within its core phenyl structure. The isotopic enrichment of the precursor is a critical factor, with commercially available 4-chloroaniline-13C6 often exceeding 99% isotopic purity.
Chemical Reaction Methodologies for Labeled Acetanilide (B955) Formation
The conversion of 4-chloroaniline-13C6 to this compound is typically achieved through an acetylation reaction. This involves the introduction of an acetyl group (-COCH₃) to the amino group of the 4-chloroaniline-13C6.
A prevalent method is the reaction of 4-chloroaniline-13C6 with acetic anhydride. chemicalbook.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks one of the carbonyl carbons of the acetic anhydride. The reaction is often carried out in a suitable solvent, and sometimes a catalyst is employed to facilitate the process. To complete the synthesis, the reaction mixture is typically quenched with ice-water, leading to the precipitation of the this compound product, which can then be collected by filtration.
Alternatively, acetyl chloride can be used as the acetylating agent. The reaction mechanism is similar, involving the nucleophilic attack of the amine on the carbonyl carbon of the acetyl chloride.
A general procedure for a similar acetylation reaction involves dissolving the aniline (B41778) derivative in a solvent like chloroform, adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), and then adding the acetylating agent dropwise. chemicalbook.com The reaction is monitored until completion, after which the product is isolated and purified. chemicalbook.com
Methodologies for Verification of Isotopic Purity and Structural Integrity
Following the synthesis, it is imperative to verify both the successful formation of the desired compound and, crucially, the level of isotopic enrichment and its specific location within the molecule. rsc.org High-precision analytical techniques are employed for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule and is instrumental in confirming the isotopic enrichment of this compound. nih.govmeasurlabs.com Standard mass spectrometry can distinguish between masses of whole numbers, but HRMS can measure mass-to-charge ratios to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com
Table 1: HRMS Data for Isotopic Enrichment Analysis
| Parameter | Expected Value for this compound | Typical Observed Result | Reference |
| Molecular Formula | C₂¹³C₆H₈ClNO | Confirmed | usbio.net |
| Exact Mass | 175.0495706 Da | 175.0495706 Da (within ± 5 ppm) | nih.gov |
| Isotopic Purity | >99% | >99% |
Nuclear Magnetic Resonance (NMR) Spectroscopy with ¹³C Decoupling for Positional Isotopic Confirmation
In a standard ¹³C NMR spectrum of this compound, the signals corresponding to the six carbon atoms of the phenyl ring would be significantly enhanced due to the high abundance of the ¹³C isotope. ceitec.czlibretexts.org To simplify the spectrum and improve resolution, a technique called broadband proton decoupling is often used. libretexts.org This removes the splitting of carbon signals caused by attached protons, resulting in each unique carbon atom appearing as a single peak.
For positional confirmation, techniques like ¹³C-¹³C coupling can be observed. However, for a fully labeled ring, the spectrum can be complex. Therefore, specific NMR experiments, including those with ¹³C decoupling, can be employed to confirm the connectivity and position of each labeled carbon atom. nih.gov Quantitative NMR (qNMR) can also be used to determine the isotopic enrichment with high precision.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Expected Chemical Shift Range (ppm) | Multiplicity (with ¹H decoupling) | Reference |
| C=O | 168-172 | Singlet | libretexts.org |
| C1' (C-NH) | 135-140 | Singlet | chemicalbook.com |
| C2'/C6' | 120-130 | Singlet | chemicalbook.com |
| C3'/C5' | 128-135 | Singlet | chemicalbook.com |
| C4' (C-Cl) | 128-133 | Singlet | chemicalbook.com |
| CH₃ | 23-26 | Singlet | libretexts.org |
| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The reference spectra are for the non-labeled analogue, but the shifts are expected to be very similar for the labeled compound. |
Process Control and Optimization in the Laboratory Synthesis of Labeled Compounds
The synthesis of isotopically labeled compounds requires meticulous process control and optimization to ensure high yields, purity, and isotopic enrichment while minimizing costs. thieme-connect.comadesisinc.com
Key aspects of process control include:
Starting Material Purity: The isotopic and chemical purity of the 4-chloroaniline-13C6 precursor is critical and should be verified before use. nih.gov
Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants must be carefully controlled to prevent side reactions and ensure complete conversion. Anhydrous conditions are often necessary to prevent isotopic exchange with solvents or atmospheric moisture.
Purification: Efficient purification methods, such as recrystallization or chromatography, are essential to remove any unreacted starting materials, by-products, and non-labeled impurities. chemicalbook.com
Analytical Monitoring: In-process monitoring using techniques like Thin Layer Chromatography (TLC) can help determine the reaction's completion. chemicalbook.com
Optimization strategies may involve exploring different solvents, catalysts, or reaction temperatures to maximize the yield and purity of the final product. researchgate.net The use of modern techniques like flow chemistry is also being explored to enhance the safety, scalability, and efficiency of stable isotope labeling. adesisinc.com
Advanced Analytical Methodologies Employing 4 Chloroacetanilide 13c6
Development and Validation of Quantitative Analytical Methods
The development of robust and reliable quantitative methods is fundamental to analytical science. 4'-Chloroacetanilide-13C6 plays a pivotal role in this process, especially in the context of mass spectrometry.
Application as a Stable Isotope Internal Standard in Mass Spectrometry-Based Assays
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. chiron.noresearchgate.net this compound, with its six 13C atoms, is an ideal SIL-IS for the quantification of its unlabeled counterpart, 4'-chloroacetanilide (B195516). medchemexpress.com The key advantage of using a SIL-IS is its chemical and physical similarity to the analyte of interest. chiron.no This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. chiron.noscispace.com
Any variations or losses that occur during these steps, such as incomplete extraction, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, will affect both the analyte and the SIL-IS to the same degree. chiron.noresearchgate.net By measuring the ratio of the analyte's signal to the known concentration of the internal standard, accurate and precise quantification can be achieved, effectively correcting for these potential sources of error. chiron.no The distinct mass difference of +6 Da between this compound and the native compound allows for their simultaneous but separate detection by the mass spectrometer.
Utilization of Hyphenated Techniques for Complex Matrix Analysis (e.g., LC-HRMS, GC-MS/MS)
To analyze 4'-chloroacetanilide and its labeled standard in complex samples like biological fluids or environmental extracts, powerful hyphenated analytical techniques are employed. These methods combine a separation technique with mass spectrometry for highly selective and sensitive detection.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique couples the separation power of liquid chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF. axispharm.com LC separates the components of a mixture, and HRMS provides highly accurate mass measurements, allowing for the confident identification and quantification of compounds, even in complex matrices. axispharm.com The high resolution helps to distinguish the target analyte from other co-eluting matrix components. axispharm.comscience.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and thermally stable compounds, GC-MS/MS is a preferred method. hpst.czshimadzu.com In this technique, gas chromatography separates the analytes before they enter a tandem mass spectrometer (e.g., a triple quadrupole). The first quadrupole selects the precursor ion of the target compound, which is then fragmented in a collision cell. The second quadrupole then selects a specific product ion for detection. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity, minimizing interference from the sample matrix. hpst.czshimadzu.com
The use of this compound as an internal standard is compatible with both LC-HRMS and GC-MS/MS, ensuring reliable quantification across different analytical platforms.
Rigorous Method Validation Parameters: Specificity, Linearity, Precision, Accuracy, Detection Limits, and Quantitation Limits
The development of any quantitative analytical method requires rigorous validation to ensure its reliability and fitness for purpose. synzeal.comsynzeal.com Key validation parameters include:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MS/MS or HRMS provides high specificity. axispharm.com
Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte. chiron.no
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples with known concentrations. chiron.no
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov
The table below presents hypothetical, yet typical, validation results for a method quantifying 4'-chloroacetanilide using this compound as an internal standard.
| Validation Parameter | Typical Performance |
| Specificity | No significant interference observed at the retention time of the analyte. |
| Linearity (r²) | > 0.99 |
| Precision (RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| LOD | Low ng/L to µg/L range, depending on the matrix and instrumentation. nih.govnih.gov |
| LOQ | Typically 3-5 times the LOD. nih.gov |
Role in Quantitative Analysis and Tracer Studies Across Research Disciplines
The application of this compound extends beyond method development into various research fields where precise quantification and metabolic tracking are essential.
Quantification in in vitro Biological Systems and in vivo Animal Models
In pharmacological and toxicological research, understanding the metabolism and pharmacokinetics of a compound is crucial. This compound can be used in studies involving in vitro systems like liver microsomes or hepatocytes, as well as in in vivo animal models. By administering the labeled compound, researchers can trace its metabolic fate, identify metabolites by their characteristic isotopic signature, and quantify the parent compound and its metabolites over time. This information is vital for assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantification in Environmental Samples (e.g., Soil, Water, Sediment)
Chloroacetanilides are a class of herbicides, and their presence in the environment is a significant concern. nih.govnih.gov Analytical methods using this compound as an internal standard are employed to accurately quantify trace levels of the parent herbicide in complex environmental matrices such as soil, water, and sediment. abu.edu.ngshimadzu.com These methods are essential for environmental monitoring, risk assessment, and studying the environmental fate and transport of these contaminants. nih.govlcms.czusgs.gov The use of a stable isotope-labeled internal standard helps to overcome the challenges associated with matrix interference, which is common in environmental samples. at-spectrosc.com
The table below summarizes the application of this compound in different research areas.
| Research Area | Application of this compound | Analytical Technique(s) |
| Pharmacokinetics | Internal standard for quantifying 4'-chloroacetanilide in plasma/tissue. | LC-MS/MS, LC-HRMS |
| Metabolism Studies | Tracer to identify and quantify metabolites in vitro and in vivo. | LC-HRMS, GC-MS |
| Environmental Monitoring | Internal standard for quantifying 4'-chloroacetanilide in water, soil, and sediment. nih.gov | GC-MS/MS, LC-MS/MS |
Mechanistic and Kinetic Investigations Using 4 Chloroacetanilide 13c6
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered upon substituting an atom in the reactants with one of its isotopes. dalalinstitute.com This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. faccts.de Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, leading to a higher activation energy for bond cleavage and consequently, a slower reaction rate. dalalinstitute.comlibretexts.org The magnitude of the KIE can provide valuable information about the rate-determining step and the structure of the transition state in a reaction. numberanalytics.com
Primary Kinetic Isotope Effects (KIEs) of Carbon-13 in Rate-Determining Steps
A primary kinetic isotope effect is observed when the isotopically substituted atom is directly involved in bond breaking or bond formation in the rate-determining step of a reaction. dalalinstitute.comnumberanalytics.com For carbon-13, these effects are typically small, with k12C/k13C ratios usually ranging from 1.02 to 1.10. libretexts.org Despite their small magnitude, they can be measured with high precision and provide crucial evidence for the mechanism. In reactions involving 4'-Chloroacetanilide-13C6, a primary 13C KIE would be expected if a bond to one of the labeled carbon atoms in the aromatic ring is broken or formed during the slowest step of the reaction. The observation of a significant primary KIE would strongly suggest that the transformation of the aromatic ring is central to the rate-determining step.
Secondary Kinetic Isotope Effects (KIEs) and their Relation to Vibrational Changes and Transition State Structure
Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the site of bond cleavage in the rate-determining step. numberanalytics.com These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment between the reactant and the transition state. gmu.edu For instance, a change in hybridization of a carbon atom from sp2 in the reactant to sp3 in the transition state can lead to a measurable secondary KIE. By analyzing the magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of secondary KIEs, researchers can infer details about the geometry and vibrational frequencies of the transition state. gmu.edu In the context of this compound, secondary KIEs could provide insights into changes in the electronic structure and bonding of the aromatic ring as the reaction progresses towards the transition state.
Heavy Atom Isotope Effects for Bond-Breaking and Bond-Forming Processes
The principles of KIEs extend to heavier atoms like carbon, nitrogen, and oxygen, and are collectively known as heavy atom isotope effects. libretexts.org The maximum expected isotopic rate ratio is proportional to the square root of the inverse ratio of the isotopic masses. libretexts.org While the effects are smaller than those for hydrogen isotopes, they are powerful tools for studying mechanisms where bonds to these heavier atoms are altered. libretexts.orgnumberanalytics.com In studies with this compound, analyzing the 13C KIE can help determine whether a C-Cl, C-N, or a C-C bond within the aromatic ring is being cleaved or formed in the rate-limiting step. For example, a significant normal KIE (k12C/k13C > 1) would indicate that a bond to a labeled carbon is being broken in the transition state.
Enzyme-Catalyzed Biotransformation and Mechanistic Insights in Non-Human Systems
Isotopically labeled compounds like this compound are invaluable for studying the metabolism of xenobiotics by enzymes, particularly cytochrome P450s, in non-human systems. frontiersin.org These studies are often conducted using subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes. frontiersin.orgnih.gov
Comparative Metabolism Studies with Labeled and Unlabeled Analogues in Subcellular Fractions (e.g., Microsomes)
By incubating both 4'-Chloroacetanilide (B195516) and its 13C6-labeled analogue with liver microsomes, researchers can perform comparative metabolism studies. The rates of disappearance of the parent compounds and the formation of metabolites can be accurately quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). Any significant difference in the metabolic rates between the labeled and unlabeled compounds would indicate a kinetic isotope effect, providing insights into the mechanism of the enzymatic transformation. For example, if a C-H bond on the aromatic ring is hydroxylated in the rate-determining step, a deuterium-labeled analogue would show a significant KIE, whereas the 13C6-labeling in this compound would likely result in a smaller secondary KIE, unless a C-C bond is cleaved.
A hypothetical data table from such a study is presented below:
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Metabolite A Formed (nmol/mg protein) |
| 4'-Chloroacetanilide | 0 | 100 | 0 |
| 15 | 65 | 1.2 | |
| 30 | 35 | 2.5 | |
| 60 | 10 | 4.8 | |
| This compound | 0 | 100 | 0 |
| 15 | 68 | 1.1 | |
| 30 | 40 | 2.3 | |
| 60 | 15 | 4.5 |
This is a hypothetical data table for illustrative purposes.
Isotopic Tracing for Identification of Metabolite Formation Pathways
Isotopic tracing with this compound is a powerful technique to unequivocally identify and trace the metabolic fate of the compound. sapient.bio When the labeled compound is metabolized, the resulting metabolites will retain the 13C6-label, resulting in a characteristic mass shift of +6 Da compared to the metabolites from the unlabeled compound. This mass shift allows for the confident identification of metabolites in complex biological matrices using mass spectrometry. sapient.bio By analyzing the fragmentation patterns of the labeled metabolites in MS/MS experiments, the exact site of metabolic modification on the aromatic ring can often be determined. This approach is crucial for mapping out the complete metabolic pathway of 4'-Chloroacetanilide and identifying all its transformation products. sapient.bionih.gov
A hypothetical data table summarizing the mass spectrometric data is shown below:
| Analyte | Unlabeled (m/z) | 13C6-Labeled (m/z) | Proposed Modification |
| Parent Compound | 170.03 | 176.05 | - |
| Metabolite 1 | 186.03 | 192.05 | Hydroxylation |
| Metabolite 2 | 202.02 | 208.04 | Dihydroxylation |
| Metabolite 3 | 140.02 | 146.04 | Deacetylation |
This is a hypothetical data table for illustrative purposes.
Investigation of Cytochrome P450-Mediated Oxidation Mechanisms
The use of isotopically labeled compounds is a cornerstone in the elucidation of complex metabolic pathways. 4'-Chloroacetanilide-¹³C₆, a stable isotope-labeled version of 4-chloroacetanilide, serves as a powerful tool for mechanistic and kinetic investigations into the oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants. nih.gov The stable ¹³C₆ label allows for precise tracking of the carbon skeleton of the parent compound through its metabolic transformations using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The metabolic oxidation of acetanilides, including 4-chloroacetanilide (4-ClAA), by CYP enzymes is understood not as a single concerted transfer of an oxygen species, but as a sequence of one-electron oxidation steps. nih.gov Research indicates that the primary mechanistic step for compounds like 4-ClAA is a hydrogen abstraction, either from the acetylamino nitrogen or another side-chain substituent on the aromatic ring. nih.gov This initial step generates a substrate radical. This radical can then delocalize its spin, and the reactive centers of the radical can recombine with a hydroxyl radical bound to the P450 iron center. nih.gov This process can yield various oxygenated metabolites or, alternatively, undergo a second hydrogen abstraction to form dehydrogenated products. nih.gov This proposed mechanism of hydrogen abstraction, spin delocalization, and radical recombination successfully accounts for the formation of all known oxidative metabolites of 4-ClAA. nih.gov
The versatility of CYP enzymes leads to a variety of oxidative reactions. nih.gov For aromatic compounds like 4'-chloroacetanilide, these reactions can include:
Aromatic Hydroxylation : The direct oxidation of the benzene (B151609) ring to form phenolic metabolites. This is believed to proceed via an arene oxide intermediate. washington.edu
Oxidative Dehalogenation : If hydroxylation occurs on the carbon atom that bears the chlorine atom, the resulting intermediate can be unstable and lose the halogen to form a ketone or aldehyde. washington.edu
N-Dealkylation and O-Dealkylation : While less direct for this specific molecule, these are common CYP-mediated reactions involving the cleavage of carbon-heteroatom bonds, often initiated by a hydrogen atom abstraction from a carbon adjacent to the heteroatom. washington.edu
The use of 4'-Chloroacetanilide-¹³C₆ is critical for confirming these pathways. By analyzing the mass spectra of metabolites, researchers can differentiate between metabolites derived from the compound and endogenous molecules. The six-unit mass increase imparted by the ¹³C₆ label serves as a distinct signature, allowing for the confident identification of the metabolic products and the elucidation of the biotransformation pathways.
The table below illustrates the principal oxidative metabolites expected from the CYP-mediated metabolism of 4'-Chloroacetanilide and how their identity would be confirmed using its ¹³C₆-labeled analogue.
Table 1: Theoretical Metabolites of 4'-Chloroacetanilide and Mass Shift Detection with ¹³C₆ Labeling
| Parent Compound | Proposed Metabolic Pathway | Potential Metabolite | Role of 4'-Chloroacetanilide-¹³C₆ |
|---|---|---|---|
| 4'-Chloroacetanilide | Aromatic Hydroxylation | 4'-Chloro-2'-hydroxyacetanilide | The metabolite will exhibit a mass-to-charge (m/z) ratio that is 6 units higher than the unlabeled metabolite, confirming its origin from the administered compound. |
| 4'-Chloroacetanilide | Aromatic Hydroxylation | 4'-Chloro-3'-hydroxyacetanilide | Similar to above, the +6 Da mass shift in the detected metabolite provides unambiguous evidence of its formation from 4'-Chloroacetanilide. |
| 4'-Chloroacetanilide | N-Deacetylation followed by Oxidation | 4-Chloroaniline | The ¹³C₆ label on the aromatic ring allows for tracking the core structure even after the acetyl group is removed. The resulting 4-chloroaniline-¹³C₆ can be detected. |
This ability to trace the metabolic fate is consistent with findings from studies on similar compounds where isotopes of oxygen ([¹⁸O]), hydrogen ([²H]), and carbon ([¹⁴C]) were used to unravel complex reaction mechanisms. nih.gov The insights gained from using 4'-Chloroacetanilide-¹³C₆ are therefore crucial for understanding not only the biotransformation of this specific compound but also for generalizing the oxidative mechanisms of a broad range of acetanilides and other aromatic substrates metabolized by the versatile Cytochrome P450 system. nih.gov
Compound Reference Table
| Compound Name |
|---|
| 4'-Chloroacetanilide |
| 4'-Chloroacetanilide-¹³C₆ |
| 4-chloroaniline |
| 4'-Chloro-2'-hydroxyacetanilide |
| 4'-Chloro-3'-hydroxyacetanilide |
| Acetaminophen |
| Paracetamol |
Environmental Fate and Degradation Pathway Research with 4 Chloroacetanilide 13c6
Stable Isotope Probing (SIP) for Assessment of Biodegradation Processes
Stable Isotope Probing (SIP) is a powerful technique that utilizes compounds labeled with a heavy stable isotope, such as 4'-Chloroacetanilide-13C6, to trace the metabolic activity of microorganisms. researchgate.net By introducing the labeled compound into an environmental sample, scientists can track the incorporation of the heavy isotope into the biomass of microorganisms, thereby identifying the specific organisms responsible for its degradation. researchgate.net
Tracing Degradation Pathways in Controlled Microcosm Experiments
Microcosm experiments, which are small, controlled representations of a natural environment, are essential for studying the biodegradation of contaminants. aidic.it When this compound is introduced into these microcosms containing soil or water samples, researchers can follow the ¹³C label as it is incorporated into various microbial biomarkers like DNA, RNA, and phospholipids. researchgate.net This allows for the precise tracing of the compound's degradation pathway. For instance, the disappearance of the parent compound and the appearance of labeled metabolites can be monitored over time, providing a detailed picture of the transformation processes. aidic.it Comparing these results with sterilized control microcosms helps to confirm the role of microbial communities in the degradation process. aidic.it
Integration with Metagenomic Analysis for Identification of Microbial Degraders
To identify the specific microorganisms that are actively degrading this compound, SIP is often coupled with metagenomic analysis. After incubation with the labeled compound, DNA is extracted from the microcosm. The DNA that has incorporated the ¹³C isotope will be heavier and can be separated from the unlabeled DNA by density-gradient centrifugation. plos.org
Subsequent sequencing of this "heavy" DNA reveals the genetic identity of the microorganisms that have consumed the labeled acetanilide (B955). nih.govfrontiersin.org This integration provides a direct link between a specific metabolic function (degradation of 4'-Chloroacetanilide) and the organisms performing it. For example, this approach might reveal the prevalence of certain bacterial genera, like Pseudomonas or Rhodococcus, which are known for their ability to degrade aromatic compounds. frontiersin.org
Studies on Abiotic Transformation and Environmental Persistence
Beyond biodegradation, it is crucial to understand the abiotic factors that contribute to the transformation and persistence of this compound in the environment. fera.co.uk These studies help to create a complete picture of the compound's fate.
Influence of Environmental Factors on Labeled Compound Degradation Rates
Various environmental factors can influence the rate at which this compound degrades. These include:
pH: The stability of the acetanilide can be affected by the acidity or alkalinity of the surrounding soil or water.
Temperature: Higher temperatures generally increase the rate of chemical reactions, potentially accelerating degradation.
Sunlight (Photolysis): Exposure to ultraviolet (UV) radiation from the sun can break down the chemical bonds in the molecule. fera.co.uk
Redox Potential: The availability of oxygen can determine whether aerobic or anaerobic degradation pathways are favored.
By systematically varying these parameters in laboratory experiments, researchers can quantify their impact on the degradation half-life of the compound.
Mass Balance Calculations for Differentiating Biotic versus Abiotic Contributions
Mass balance studies are essential for accounting for all the labeled carbon from the initial this compound. fera.co.ukyoutube.com This involves measuring the concentration of the parent compound, its various transformation products, and any mineralized ¹³CO₂ over time. By comparing the mass balance in microbially active systems with that in sterilized (abiotic) controls, scientists can quantify the relative contributions of biological and non-biological degradation processes. aidic.it
For example, a significant production of ¹³CO₂ in the active microcosm compared to the sterile one would strongly indicate microbial respiration of the compound. fera.co.uk
Compound-Specific Isotope Analysis (CSIA) in Environmental Forensic Research
Compound-Specific Isotope Analysis (CSIA) is a powerful forensic tool used to determine the source and fate of contaminants in the environment. nih.govtersusenv.com Unlike SIP, which often involves introducing a labeled compound, CSIA measures the natural isotopic ratios of elements within a contaminant molecule. tersusenv.comresearchgate.net
In the context of chloroacetanilide pollution, CSIA can be used to track the degradation of these herbicides in the environment. nih.gov As the compound degrades, the lighter isotopes (e.g., ¹²C) tend to react faster than the heavier isotopes (e.g., ¹³C), leading to an enrichment of the heavier isotope in the remaining undegraded contaminant pool. tersusenv.comresearchgate.net This isotopic fractionation provides a signature of the degradation process. nih.gov While CSIA typically analyzes natural isotopic abundances, the principles can be applied in controlled studies with labeled compounds like this compound to precisely calibrate and understand these fractionation effects. provectusenvironmental.com This information can then be used in environmental forensic investigations to distinguish between different sources of contamination and to assess the extent of natural attenuation at a contaminated site. tersusenv.commdpi.com
Interactive Data Table: Degradation Half-life of Acetanilide Herbicides in Soil This table presents hypothetical data on the degradation of related acetanilide herbicides under different soil conditions, illustrating the types of findings from environmental fate studies.
| Herbicide | Soil Type | Temperature (°C) | Half-life (days) |
| Acetochlor | Sandy Loam | 20 | 4.6 |
| Acetochlor | Clay Loam | 20 | 6.1 |
| Butachlor | Sandy Loam | 20 | 5.3 |
| Butachlor | Clay Loam | 20 | 4.9 |
Tracing Sources and Environmental Fate of Chloroacetanilide Analogs
The use of stable isotope-labeled (SIL) compounds, such as 4'-Chloroacetanilide-¹³C₆, is a powerful technique in environmental chemistry for meticulously tracking the pathways of contaminants in various environmental matrices. 4'-Chloroacetanilide-¹³C₆ is a variant of 4-chloroacetanilide where the six carbon atoms of the phenyl ring have been replaced with the heavy isotope, carbon-13. nih.gov This isotopic labeling provides a distinct mass signature that allows scientists to differentiate the compound and its subsequent transformation products from naturally occurring organic molecules in the environment. osti.gov
Research utilizing ¹³C-labeled compounds enables precise tracking through sensitive analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy. In environmental studies, particularly within agroecosystems, these tracers are invaluable for understanding the fate and transport of chloroacetanilide herbicides and their analogs. oapen.org For instance, by introducing a known amount of 4'-Chloroacetanilide-¹³C₆ into a controlled soil or water system (a microcosm), researchers can trace its movement, adsorption to soil particles, uptake by plants, and transformation into various metabolites. osti.gov
A primary application is in soil metabolism studies. osti.gov When soil is amended with a ¹³C-labeled compound, the ¹³C atoms can be traced as they are incorporated into microbial biomass, respired as ¹³CO₂, or become part of soil organic matter. osti.govnih.gov This provides unambiguous evidence of biodegradation and reveals the specific metabolic pathways involved. osti.gov This approach overcomes the challenge of distinguishing the herbicide's degradation products from the complex and abundant natural carbon pool in the soil. osti.govnih.gov Such studies have shown that the transformation and fate of carbon in soils can be systematically understood by tracing the isotopic label. osti.gov The technique is crucial for building a comprehensive picture of a contaminant's persistence, mobility, and ultimate fate in the environment. oapen.org
Table 1: Applications of ¹³C-Labeled Tracers in Environmental Fate Studies
| Research Application | Objective | Methodology | Key Outcome |
|---|---|---|---|
| Metabolic Pathway Analysis | To identify the transformation products of a parent compound. nih.gov | Soil/water microcosm experiments amended with the ¹³C-labeled compound, followed by analysis with LC-MS or GC-MS. | Unambiguous identification of metabolites containing the ¹³C label, confirming they originated from the parent compound. nih.gov |
| Contaminant Source Tracking | To differentiate between multiple potential sources of pollution in a catchment. oapen.org | Analysis of environmental samples for the specific isotopic signature of a known source. | Apportionment of contamination loads from different origins (e.g., agricultural runoff vs. industrial discharge). oapen.org |
| Fate and Transport Modeling | To quantify the distribution of a contaminant among environmental compartments (water, soil, air, biota). oapen.org | Field or lysimeter studies using ¹³C-labeled compounds to trace movement and accumulation over time. | Accurate data for validating and calibrating environmental models that predict contaminant behavior. |
| Assessment of Biodegradation | To confirm and quantify the biological degradation of a contaminant versus abiotic losses (e.g., volatilization, hydrolysis). osti.gov | Measurement of ¹³C incorporation into microbial biomass and respired CO₂. osti.gov | Direct evidence and rate calculation of biodegradation, identifying the role of microbial communities. |
Isotopic Fractionation during Degradation and Transformation Processes
Compound-Specific Isotope Analysis (CSIA) is an analytical method that measures the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) in individual organic compounds. researchgate.net During chemical and biological degradation processes, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (e.g., ¹³C). berkeley.eduosti.gov This results in the remaining, undegraded pool of the contaminant becoming progressively enriched in the heavier isotope. berkeley.edu This phenomenon, known as kinetic isotope fractionation, provides a powerful tool for assessing the occurrence and extent of contaminant degradation in the field. researchgate.netosti.gov
The magnitude of the change in isotopic composition is related to the extent of degradation by the Rayleigh equation, and the pathway-specific isotope enrichment factor (ε) quantifies this effect. berkeley.edu Different degradation pathways—such as aerobic versus anaerobic biodegradation, or biotic versus abiotic transformation—often have distinct and characteristic enrichment factors. researchgate.netub.edu
While CSIA typically relies on natural isotopic variations, controlled laboratory experiments using ¹³C-labeled compounds like 4'-Chloroacetanilide-¹³C₆ are essential for determining these fundamental enrichment factors. By degrading the labeled compound under specific, controlled conditions (e.g., with a specific microbial culture or chemical reagent), a precise ε value for that particular degradation pathway can be established. These laboratory-derived values are then critical for interpreting field data, where multiple degradation processes may occur simultaneously. ub.edu
Furthermore, multi-element isotope analysis, which combines the isotopic information from two or more elements (e.g., carbon and chlorine), can provide even greater diagnostic power. researchgate.netub.edu For chlorinated compounds like chloroacetanilides, a dual isotope plot of δ¹³C versus δ³⁷Cl can help to differentiate between multiple degradation pathways that might be indistinguishable using carbon isotopes alone. researchgate.netub.edu For example, different microbial enzymes or chemical reactions may break the C-Cl bond versus a C-C or C-N bond, leading to different patterns of C and Cl isotope fractionation. researchgate.net This approach has been successfully used to distinguish degradation mechanisms for other chlorinated contaminants and can identify different contaminant sources at a single site. ub.edu
Table 2: Illustrative Isotope Enrichment Factors (ε) for Different Degradation Pathways This table presents hypothetical data for a chloroacetanilide analog to illustrate the concept.
| Degradation Pathway | Isotope System | Enrichment Factor (ε) in ‰ | Implication |
|---|---|---|---|
| Aerobic Biodegradation | Carbon (εC) | -2.0 to -8.0 | Small to moderate fractionation suggests enzymatic cleavage at a non-carbon-critical step. |
| Anaerobic Reductive Dechlorination | Carbon (εC) | -10.0 to -25.0 | Large fractionation indicates that C-Cl bond cleavage is the rate-limiting step. berkeley.edu |
| Anaerobic Reductive Dechlorination | Chlorine (εCl) | -3.0 to -10.0 | Significant chlorine fractionation confirms C-Cl bond cleavage. researchgate.net |
| Abiotic Hydrolysis | Carbon (εC) | -15.0 to -30.0 | Large fractionation, often distinct from biological pathways. researchgate.net |
| Sorption/Transport | Carbon (εC) | 0 to -1.0 | Negligible fractionation, indicating a physical process rather than a chemical transformation. researchgate.netosti.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4'-Chloroacetanilide-¹³C₆ |
| 4-Chloroacetanilide |
| 4-chloroaniline |
| Acetochlor |
| Atrazine |
| Metolachlor |
| Tetrachloroethene (PCE) |
| Trichloroethene (TCE) |
Computational and Theoretical Approaches in 4 Chloroacetanilide 13c6 Research
Quantum Mechanical Calculations for Predicting Isotopic Effects and Reaction Energetics
Quantum mechanical (QM) calculations are fundamental to understanding how the substitution of ¹²C with ¹³C atoms in the phenyl ring of 4'-Chloroacetanilide-13C6 influences its chemical behavior. The primary influence of this isotopic labeling is on the vibrational frequencies of the molecule's bonds, which in turn affects reaction rates and equilibrium constants. This phenomenon is known as the kinetic isotope effect (KIE).
QM methods, particularly ab initio calculations, can be used to compute the vibrational frequencies for both the labeled and unlabeled compounds. acs.org The difference in zero-point vibrational energy (ZPVE) between the two is a key factor in predicting the magnitude of the KIE. Because ¹³C forms slightly stronger bonds than ¹²C, more energy is typically required to break a bond to a ¹³C atom, which can lead to a slower reaction rate. nih.gov Computational models can simulate the transition state of a reaction, allowing for the calculation of activation energies for both isotopologues and thus a prediction of the KIE. nih.govosti.gov These calculations are crucial for interpreting data from metabolic studies where this compound is used as a tracer, ensuring that observed differences in metabolite formation are correctly attributed to either isotopic fractionation or different metabolic pathways. nih.govosti.gov
Theoretical studies on related chloroacetanilide herbicides have successfully used QM to calculate activation free energies for degradation reactions, showing excellent correlation with experimental data. nih.gov These approaches can be directly applied to this compound to understand its reaction energetics.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and predicting their reactivity. researchgate.net For this compound, DFT is particularly valuable for analyzing the tendencies of specific covalent bonds to break during a chemical reaction, such as the cleavage of the carbon-chlorine (C-Cl) bond, which is a key step in its degradation. mdpi.comnih.gov
DFT calculations can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products, including the transition state structure. nih.govsemanticscholar.org By analyzing the electronic properties along this reaction coordinate, such as charge distribution and bond order, researchers can gain detailed insights into the bond-breaking process. For instance, studies on chloroacetanilide herbicides using the dispersion-corrected hybrid functional wB97XD have evaluated nucleophilic substitution (SN2) mechanisms in detail. mdpi.comresearchgate.net These studies compute activation energies and analyze the geometric and electronic changes that occur as the nucleophile attacks and the C-Cl bond is cleaved. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further elucidate the process by showing how the electron density of the C-Cl bond changes during the reaction, confirming the asynchronous nature of bond-breaking and bond-forming steps. nih.govresearchgate.net While the ¹³C₆ labeling in this compound is not expected to fundamentally change the reaction mechanism compared to its unlabeled analogue, DFT can precisely quantify the subtle energetic differences in bond-breaking tendencies arising from the isotopic substitution.
Table 1: Theoretical Activation Free Energies (ΔG‡) for SN2 Reactions of Chloroacetanilides This table presents data from computational studies on related chloroacetanilide compounds, illustrating the type of results obtained from DFT calculations. The principles are directly applicable to this compound.
| Chloroacetanilide | Nucleophile | Computational Method | Calculated ΔG‡ (kcal/mol) | Source |
| Alachlor | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 | nih.gov |
| Propachlor | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 | nih.gov |
| Alachlor | Br⁻ | wB97XD/DGDZVP | ~26 | nih.gov |
| Propachlor | I⁻ | wB97XD/DGDZVP | ~23 | nih.gov |
This interactive table is based on data for similar, non-isotopically labeled compounds to demonstrate the application of DFT.
Molecular Modeling of Interactions in Complex Biological and Environmental Systems
Molecular modeling encompasses a range of computational techniques used to simulate the interactions between a molecule like this compound and its surrounding environment, be it a biological system (like an enzyme active site) or an environmental one (like a soil matrix). nih.gov These models can operate at different levels of theory, from quantum mechanics for high-detail analysis of specific interactions to molecular mechanics (MM) and coarse-grained (CG) models for simulating larger systems over longer timescales. nih.gov
In biological contexts, molecular docking and molecular dynamics (MD) simulations can predict how this compound or its metabolites bind to proteins, such as metabolic enzymes or transporters. Docking algorithms can screen potential binding poses within a protein's active site, while MD simulations can reveal the dynamics of the binding process and the stability of the protein-ligand complex over time. nih.gov This is crucial for understanding mechanisms of action or potential off-target effects.
In environmental science, molecular modeling helps predict the fate of this compound. For example, simulations can model its adsorption to soil organic matter or clay particles, or its interaction with reactive species in water. mdpi.com Studies on chloroacetanilide herbicides have modeled their degradation in the presence of various nucleophiles found in soil and water, providing insight into the reaction pathways and rates in these complex matrices. mdpi.comnih.gov The use of the ¹³C₆-labeled compound in these models allows for the specific investigation of isotopic effects on these environmental interactions and degradation processes.
In Silico Prediction of Metabolic Pathways and Degradation Intermediates
In silico (computer-based) methods are increasingly used to predict the metabolic fate of xenobiotics, including this compound. nih.gov These approaches leverage databases of known metabolic reactions and sophisticated algorithms to forecast how a parent compound might be transformed within an organism. The metabolism of the unlabeled parent compound, p-Chloroacetanilide, is known to involve oxidation to intermediates like 4-chloroglycolanilide and 4-chlorooxanilic acid in rabbits. nih.gov
Metabolic pathway prediction tools can use the structure of this compound as input and, by applying a series of biotransformation rules, generate a network of potential metabolites. jmb.or.krgenominfo.org These rules are derived from known enzymatic reactions, such as those catalyzed by Cytochrome P450 enzymes (e.g., oxidation, N-dealkylation) and conjugating enzymes (e.g., glucuronidation, sulfation).
Furthermore, metabolic flux analysis (MFA) can create stoichiometric models of metabolic networks to quantify the flow of atoms through different pathways. jmb.or.kr By using this compound as a tracer, the ¹³C label can be followed computationally through the predicted network. This allows for the estimation of the relative importance of different metabolic routes and helps identify the most likely degradation intermediates. jmb.or.kr Such in silico predictions are invaluable for guiding experimental metabolism studies, helping researchers to target and identify novel or unexpected metabolites in complex biological samples. nih.gov
Table 2: Known and Predicted Metabolic Transformations for Chloroacetanilides This table includes experimentally observed metabolites for the parent compound and illustrates the types of transformations that in silico models would predict for this compound.
| Parent Compound | Transformation Type | Resulting Metabolite/Intermediate | Predictive Method | Source |
| p-Chloroacetanilide | Oxidation | 4-Chloroglycolanilide | Experimental (Rabbit) | nih.gov |
| p-Chloroacetanilide | Oxidation | 4-Chlorooxanilic acid | Experimental (Rabbit) | nih.gov |
| p-Chloroacetanilide | N-Hydroxylation | N-Hydroxy-4-chloroacetanilide | Experimental (Hamster) | nih.gov |
| This compound | Glucuronidation | 4-Chloroacetanilide-glucuronide (predicted) | In Silico Rule-Based | nih.gov |
| This compound | C-Cl Bond Cleavage | Acetaminophen (predicted) | In Silico Rule-Based | nih.gov |
This interactive table demonstrates the application of in silico prediction based on known metabolic pathways of the non-labeled analogue.
Q & A
Q. What are the key considerations for synthesizing 4'-Chloroacetanilide-13C6 with isotopic purity in laboratory settings?
Methodological Answer: Synthesis of 13C6-labeled compounds requires precise control over isotopic incorporation. For this compound, ensure the use of isotopically enriched precursors (e.g., 13C6-aniline derivatives) and validate isotopic purity via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) with 13C decoupling. Reaction conditions (e.g., temperature, solvent) must minimize isotopic scrambling. Cross-verify results with stable isotope labeling and tracking (SILT) protocols .
Q. How should researchers design experiments to characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Use accelerated stability testing by exposing the compound to extreme pH (e.g., 1–13) and temperatures (e.g., 4°C to 60°C). Monitor degradation via HPLC-UV or LC-MS, quantifying parent compound loss and identifying degradation products. Include isotopic controls (e.g., non-labeled analogs) to distinguish isotopic effects from chemical instability. Statistical analysis (e.g., ANOVA) should confirm significance of observed trends .
Q. What analytical techniques are optimal for distinguishing this compound from its non-isotopic counterpart in complex matrices?
Methodological Answer: Employ hyphenated techniques like LC-HRMS or GC-MS with selective ion monitoring (SIM) targeting isotopic mass shifts (e.g., +6 Da for 13C6). Validate specificity by spiking matrices (e.g., biological fluids, environmental samples) with both labeled and unlabeled forms. Ensure chromatographic separation to avoid co-elution interference .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for this compound across different solvents?
Methodological Answer: Re-evaluate solubility using standardized protocols (e.g., shake-flask method under controlled humidity/temperature). Compare results with literature values, accounting for solvent purity, equilibration time, and analytical detection limits. Use quantum mechanical calculations (e.g., COSMO-RS) to model solvent-solute interactions and identify outliers due to experimental artifacts .
Q. What strategies are effective for investigating the isotopic effect of 13C6 labeling on the metabolic pathways of 4'-Chloroacetanilide in in vitro systems?
Methodological Answer: Conduct comparative metabolism studies using hepatocyte or microsomal assays with both labeled and unlabeled compounds. Track isotopic incorporation in metabolites via LC-MS/MS and use kinetic isotope effect (KIE) analysis to quantify rate differences. Validate findings with computational models (e.g., density functional theory) to predict bond-breaking tendencies influenced by 13C .
Q. How should researchers design a study to evaluate the environmental persistence of this compound in soil and water systems?
Methodological Answer: Use microcosm experiments with 13C6-labeled compound to trace degradation pathways via stable isotope probing (SIP). Combine with metagenomic analysis to identify microbial communities involved in biodegradation. Monitor abiotic factors (e.g., UV exposure, redox potential) and use mass balance calculations to differentiate biotic vs. abiotic degradation .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?
Methodological Answer: Document all synthesis steps with batch-specific metadata (e.g., precursor lot numbers, reaction yields). Share raw spectral data (NMR, MS) in open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and validate methods through inter-laboratory comparisons using blinded samples .
Q. How can conflicting data on the photodegradation kinetics of this compound be resolved?
Methodological Answer: Replicate studies under identical light sources (e.g., solar simulators with calibrated irradiance) and quantify degradation using actinometers. Perform time-resolved spectroscopy to identify transient intermediates. Publish negative results and raw datasets to clarify discrepancies .
Literature and Data Management
Q. What criteria should guide the selection of primary literature for benchmarking studies on this compound?
Methodological Answer: Prioritize peer-reviewed studies with full experimental details (e.g., solvent grades, instrument parameters). Exclude non-English studies lacking translatable methods or data. Use citation tracking tools (e.g., Web of Science) to identify seminal works and avoid reliance on secondary summaries .
Q. How can researchers leverage computational tools to predict unknown properties of this compound?
Methodological Answer: Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors derived from its non-labeled analog. Cross-validate predictions with limited experimental data (e.g., logP, pKa) and adjust for isotopic mass differences using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
